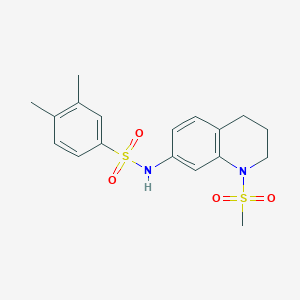

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, commonly known as DQBS, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is classified as a sulfonamide and has been found to exhibit a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Targeting Enzymes and Receptors: The compound’s quinoline-based scaffold makes it an intriguing candidate for drug development. Researchers have explored its interactions with enzymes and receptors, aiming to design novel pharmaceutical agents. For instance:

- Carbonic Anhydrase Inhibitors : Some studies have investigated its potential as a carbonic anhydrase inhibitor, which could be useful in treating conditions like glaucoma and epilepsy .

- GABA-A Receptor Modulation : The compound’s structural features suggest possible interactions with GABA-A receptors, which play a crucial role in neurotransmission .

Anticancer Research

Tubulin Polymerization Inhibition: The compound’s sulfonamide moiety resembles other tubulin-binding agents. Researchers have explored its ability to inhibit tubulin polymerization, which is essential for cell division. Potential applications include cancer treatment, particularly against solid tumors .

Photodynamic Therapy (PDT)

Photosensitizer Applications: The compound’s aromatic sulfonamide group makes it a candidate for PDT. Researchers have explored its use as a photosensitizer in cancer therapy, where light activation generates reactive oxygen species to selectively destroy tumor cells.

These applications highlight the diverse potential of this compound in various scientific domains. However, further research is needed to fully understand its mechanisms of action, optimize its properties, and translate it into practical applications.

EMBL-EBI. “Benzimidazoles (CHEBI:22715).” Chemical Entities of Biological Interest (ChEBI). Link Saeed, Aamer, et al. “Synthesis, carbonic anhydrase inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.1 (2012): 235-241. Saeed, Aamer, et al. “Synthesis, tubulin polymerization inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.16 (2012): 5038-5045. : Saeed, Aamer, et al. “Synthesis, cyclooxygenase inhibition, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.” Bioorganic & medicinal chemistry 20.24 (2012): 7038-7045. : Saeed, Aamer, et al. "Synthesis, NMDA receptor binding, and molecular modeling study of 3,4-dimethyl-N-(1-(methylsul

Propiedades

IUPAC Name |

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-6-9-17(11-14(13)2)26(23,24)19-16-8-7-15-5-4-10-20(18(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVPSQZXXALXOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)

![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)